molecular formula C7H3ClINS B11812965 4-Chloro-2-iodobenzo[d]thiazole

4-Chloro-2-iodobenzo[d]thiazole

Cat. No.: B11812965
M. Wt: 295.53 g/mol
InChI Key: LERJYTBNTDHCPB-UHFFFAOYSA-N
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Description

4-Chloro-2-iodobenzo[d]thiazole: is a heterocyclic compound that contains both chlorine and iodine substituents on a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodobenzo[d]thiazole typically involves the iodination of 4-chlorobenzo[d]thiazole. One common method is the reaction of 4-chlorobenzo[d]thiazole with iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, cost, and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-iodobenzo[d]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine or chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed depend on the specific reactions and reagents used. For example, substitution with an amine can yield an amino derivative of the benzothiazole .

Mechanism of Action

The exact mechanism of action of 4-Chloro-2-iodobenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to its biological effects. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific proteins .

Comparison with Similar Compounds

  • 2-Chloro-4-iodobenzo[d]thiazole
  • 4-Chloro-2-bromobenzo[d]thiazole
  • 4-Chloro-2-fluorobenzo[d]thiazole

Comparison: 4-Chloro-2-iodobenzo[d]thiazole is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. Compared to its analogs, the iodine substituent may enhance its ability to participate in certain chemical reactions and increase its biological potency .

Properties

Molecular Formula

C7H3ClINS

Molecular Weight

295.53 g/mol

IUPAC Name

4-chloro-2-iodo-1,3-benzothiazole

InChI

InChI=1S/C7H3ClINS/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H

InChI Key

LERJYTBNTDHCPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)I

Origin of Product

United States

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